
N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1169977-30-3 . It has a molecular weight of 277.16 . The IUPAC name for this compound is N1-(1-phenyl-1H-tetraazol-5-yl)-1,2-ethanediamine dihydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride” is 1S/C9H12N6.2ClH/c10-6-7-11-9-12-13-14-15(9)8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H,11,12,14);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 277.16 .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Multicomponent Reactions
A study conducted by Zare et al. (2017) explored the use of a related compound, N1,N1,N2,N2-tetramethylethane-1,2-diamine, in catalyzing multicomponent reactions, highlighting its efficiency as a general catalyst in such processes. This finding suggests potential uses of N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride in similar catalytic applications (Zare et al., 2017).
Antimicrobial and Antiviral Properties
In 2020, Al‐Janabi et al. investigated novel Schiff bases, including N1-(naphthalen-1-yl)-N2-(phenyl(pyridin-2-yl)methylidene) ethane-1,2-diamine, for their antibacterial properties and potential as SARS-CoV-2 inhibitors. This indicates a potential application of N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride in antimicrobial and antiviral research (Al‐Janabi et al., 2020).
Applications in Organic Synthesis
A study by Ünaleroğlu et al. (2002) described the synthesis of novel compounds using N,N′-bis(4-methoxy-benzylidene)-ethane-1,2-diamine, a related compound. The findings suggest that N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride could be useful in the synthesis of complex organic molecules (Ünaleroğlu et al., 2002).
Anticholinesterase Activity
Research by Mohsen et al. (2014) on tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(substituted phenyl)ethanone derivatives, demonstrated significant anticholinesterase activity. This indicates a potential area of research for N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride in the field of neurodegenerative diseases (Mohsen et al., 2014).
Synthesis and Characterization of Novel Compounds
Boland et al. (2013) explored the synthesis of new mono- and bis-tetrazole compounds, including N1,N2-bis(2-(1H-tetrazol-1-yl)ethyl)ethane-1,2-diamine, indicating a wide range of possible synthetic applications for N-(1-phenyl-1H-tetrazol-5-yl)ethane-1,2-diamine dihydrochloride (Boland et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N'-(1-phenyltetrazol-5-yl)ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c10-6-7-11-9-12-13-14-15(9)8-4-2-1-3-5-8;;/h1-5H,6-7,10H2,(H,11,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUIQBPKJQSBPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

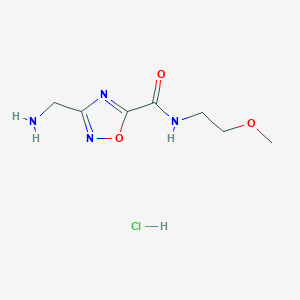
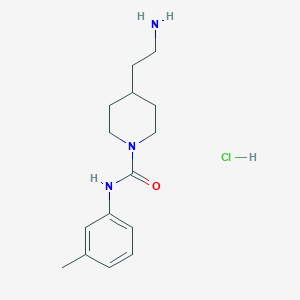
![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)
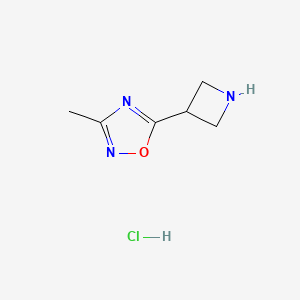
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
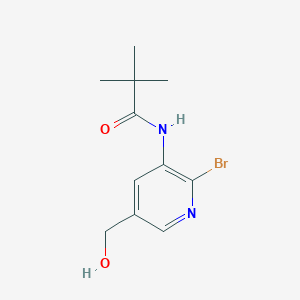

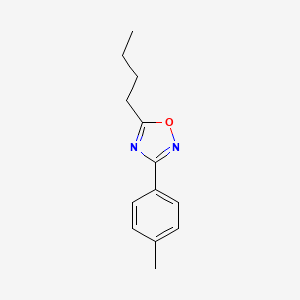
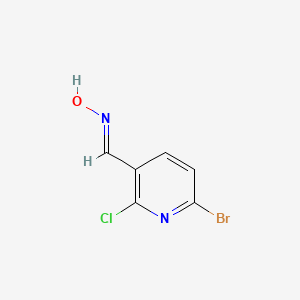
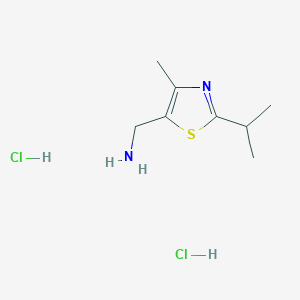
![6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1372215.png)
![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1372216.png)
![4-[(Methylsulfonyl)methyl]piperidine hydrochloride](/img/structure/B1372217.png)
![3-(3-Aminomethyl-phenyl)-5-methyl-6,7-dihydro-5H-isoxazolo[4,5-c]pyridin-4-one hydrochloride](/img/structure/B1372218.png)